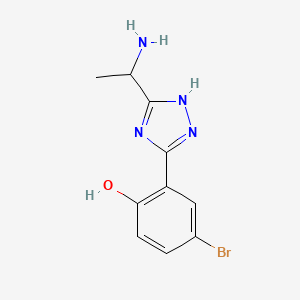
Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Ciclopentil-1H-pirrol-2-carboxilato de metilo es un compuesto químico con la fórmula molecular C11H15NO2 y un peso molecular de 193,24 g/mol . Este compuesto es un derivado del pirrol, un heterociclo aromático de cinco miembros que contiene un átomo de nitrógeno. Los derivados del pirrol son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en varios campos de la investigación y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 1-Ciclopentil-1H-pirrol-2-carboxilato de metilo se puede lograr mediante varios métodos. Un enfoque común implica la síntesis de pirrol de Paal-Knorr, que es una reacción de condensación entre 2,5-dimetoxi tetrahidrofurano y una amina . Esta reacción generalmente se lleva a cabo en presencia de una cantidad catalítica de cloruro de hierro (III) en agua en condiciones suaves.
Otro método implica la condensación de ácidos carboxílicos con 2,4,4-trimetoxi butan-1-amina, seguida de ciclización mediada por ácido para formar el anillo de pirrol . Este procedimiento es altamente tolerante a varios grupos funcionales, lo que lo convierte en un enfoque versátil para la síntesis de derivados de pirrol.
Métodos de producción industrial
La producción industrial del 1-Ciclopentil-1H-pirrol-2-carboxilato de metilo puede implicar la síntesis a gran escala utilizando métodos similares a los descritos anteriormente, con optimización para el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-Ciclopentil-1H-pirrol-2-carboxilato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos pirrol-2-carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: El átomo de nitrógeno en el anillo de pirrol puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan normalmente.
Principales productos formados
Oxidación: Ácidos pirrol-2-carboxílicos.
Reducción: Derivados de pirrol-2-metanol.
Sustitución: Derivados de N-alquilo o N-acilo de pirrol.
Aplicaciones Científicas De Investigación
El 1-Ciclopentil-1H-pirrol-2-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el descubrimiento y desarrollo de fármacos.
Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otras sustancias químicas finas.
Mecanismo De Acción
El mecanismo de acción del 1-Ciclopentil-1H-pirrol-2-carboxilato de metilo implica su interacción con objetivos moleculares y vías específicas. Los efectos del compuesto están mediados por su capacidad para unirse y modular la actividad de enzimas, receptores u otras proteínas. Los objetivos moleculares y las vías exactas pueden variar según el contexto biológico y la aplicación específicos.
Comparación Con Compuestos Similares
El 1-Ciclopentil-1H-pirrol-2-carboxilato de metilo se puede comparar con otros derivados de pirrol, como:
1-Metilpirrol-2-carboxilato de metilo: Similar en estructura pero con un grupo metilo en lugar de un grupo ciclopentil.
Pirrol-2-carboxaldehído: Contiene un grupo aldehído en lugar de un grupo éster.
La singularidad del 1-Ciclopentil-1H-pirrol-2-carboxilato de metilo radica en su sustitución ciclopentílica, que puede conferir propiedades químicas y biológicas distintas en comparación con otros derivados de pirrol.
Propiedades
Número CAS |
1706452-75-6 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
methyl 1-cyclopentylpyrrole-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)10-7-4-8-12(10)9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3 |
Clave InChI |
SISDPDOFADTWSD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CN1C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11782732.png)





![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11782750.png)




![7-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B11782779.png)

